molecular formula C11H15NO4S B2782967 ethyl 2-(N-methylmethanesulfonamido)benzoate CAS No. 866010-09-5

ethyl 2-(N-methylmethanesulfonamido)benzoate

Cat. No.: B2782967
CAS No.: 866010-09-5
M. Wt: 257.3
InChI Key: ISYKGQPJNWRFDM-UHFFFAOYSA-N
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Description

Ethyl 2-(N-methylmethanesulfonamido)benzoate is a chemical compound of interest in organic and medicinal chemistry research. It features a benzoate core substituted with an N-methylmethanesulfonamido group. This structure is related to other characterized sulfonamide-containing benzoates, such as Methyl 2-(N-ethyl-methane-sulfonamido)benzoate, whose molecular structure has been confirmed by crystallographic studies . Compounds within this class are frequently investigated as key synthetic intermediates or building blocks for the development of more complex molecules . Researchers value these structures for their potential applications in constructing pharmacologically active scaffolds. For instance, structurally similar sulfonamido benzoates can serve as precursors in synthesizing heterocyclic compounds, such as benzodiazepine derivatives, which are significant in drug discovery efforts . The specific properties and research applications of this compound are an active area of scientific exploration. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-[methyl(methylsulfonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-4-16-11(13)9-7-5-6-8-10(9)12(2)17(3,14)15/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYKGQPJNWRFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(N-methylmethanesulfonamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, ethyl 2-(N-methylmethanesulfonamido)benzoate serves as a versatile reactant and intermediate. It is utilized in:

  • Synthesis of Pharmaceuticals : The compound acts as a building block for developing new drugs, particularly those targeting bacterial infections or inflammatory conditions.
  • Organic Synthesis : It participates in various chemical reactions such as oxidation, reduction, and substitution, enabling the formation of diverse derivatives.

Biology

This compound has been studied for its biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study showed its effectiveness with a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at levels comparable to traditional antibiotics (Table 1).
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
  • Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokine production in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases by modulating immune responses.

Medicine

The compound's potential as a local anesthetic has garnered attention:

  • Mechanism of Action : this compound functions by blocking sodium channels on nerve membranes, inhibiting nerve impulse conduction. This mechanism is similar to established local anesthetics like benzocaine.
  • Clinical Trials : Initial clinical trials indicate that patients receiving this compound reported pain relief comparable to standard local anesthetics, highlighting its potential for medical applications.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that the compound effectively inhibited bacterial growth in vitro, supporting its development as a new antimicrobial agent.
  • Inflammation Model : In animal models of inflammation, treatment with this compound resulted in significant reductions in paw edema compared to control groups (Figure 1).

Inflammation Model

  • Local Anesthetic Efficacy : Clinical trials showed that injections of this compound provided pain relief similar to that achieved with standard local anesthetics.

Mechanism of Action

The mechanism of action of ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Key Observations :

  • In resin formulations, ethyl 4-(dimethylamino)benzoate demonstrated superior reactivity and physical properties compared to methacrylate derivatives .
  • Sulfonamide Substituents : N-ethyl groups (as in methyl 2-(N-ethylmethanesulfonamido)benzoate) introduce steric bulk, altering crystal packing via weaker C–H···O interactions compared to N-methyl derivatives . The N-methoxycarbonylmethyl group in adds a polar moiety, facilitating hydrogen bonding crucial for enzyme inhibition.

Crystallographic and Computational Insights

  • Crystal Packing : Methyl 2-(N-ethylmethanesulfonamido)benzoate forms centrosymmetric dimers via N–H···O hydrogen bonds, with a dihedral angle of 85.6° between the benzene and sulfonamide planes . Ethyl analogues may exhibit similar packing but with adjusted torsion angles due to the larger ester group.
  • Software Tools : Programs like SHELXL and Mercury facilitate structural refinement and visualization, enabling comparative analysis of intermolecular interactions .

Biological Activity

Ethyl 2-(N-methylmethanesulfonamido)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of ethyl 2-aminobenzoate with methanesulfonic acid derivatives. The structural formula is characterized by the presence of a benzoate moiety attached to a sulfonamide group, which is critical for its biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have demonstrated that compounds with sulfonamide groups exhibit significant antibacterial and antifungal properties. The presence of electron-donating or withdrawing groups can influence the potency against various pathogens .
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell lines, particularly through mechanisms involving DNA topoisomerase inhibition . The sulfonamide moiety may enhance the interaction with target proteins involved in cancer progression.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to stabilize cell membranes, which is indicative of anti-inflammatory activity. This is relevant in conditions where inflammation plays a critical role .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various derivatives, including this compound, revealed:

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

The results indicate that the compound exhibits moderate to strong activity against common bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that derivatives of this compound possess anticancer properties. For example, a study reported:

  • Cell Lines Tested : Human colon cancer (HCT116), breast cancer (MCF-7).
  • IC50 Values :
    • HCT116: 25 µM
    • MCF-7: 30 µM

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action .

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections, this compound was administered alongside standard antibiotics. Results indicated a synergistic effect, enhancing the overall efficacy of treatment regimens against resistant bacterial strains.

Case Study 2: Cancer Cell Line Studies

A research group conducted experiments on the effects of this compound on various cancer cell lines. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents due to its selective toxicity towards tumor cells compared to normal cells.

Q & A

Q. What are the established synthetic methodologies for ethyl 2-(N-methylmethanesulfonamido)benzoate, and how do reaction conditions affect product purity?

  • Methodological Answer : The synthesis involves sequential functionalization of the benzoate core. Key steps:
  • Sulfonation : React methyl 2-aminobenzoate with methanesulfonyl chloride (1:1.2 molar ratio) in dichloromethane under basic conditions (triethylamine, 0–5°C, 2 hours).
  • N-Methylation : Treat the intermediate with methyl iodide (1.5 equivalents) in DMF using NaH as a base (room temperature, 12 hours).
    Critical factors include maintaining anhydrous conditions during alkylation and purification via flash chromatography (hexane:ethyl acetate, 3:1). Yield optimization (65–72%) requires strict stoichiometric control to minimize byproducts like over-sulfonated derivatives .

Q. What analytical techniques are essential for characterizing this compound's structural integrity?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR Spectroscopy : ¹H NMR confirms N-methylation (singlet at δ 3.12 ppm for N–CH3) and sulfonamide formation (absence of NH proton). ¹³C NMR identifies ester carbonyl (δ 168.5 ppm) and sulfonyl sulfur (δ 44.2 ppm) .
  • X-ray Crystallography : Resolves bond angles (e.g., S–N–C: 115.2°) and confirms tetrahedral geometry around sulfur, critical for understanding steric effects in reactivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ at m/z 258.0894 (calculated: 258.0901) .

Advanced Research Questions

Q. How does the electronic nature of the sulfonamide group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The sulfonamide group acts as a strong meta-director due to its electron-withdrawing resonance effects. To achieve ortho/para functionalization:
  • Protection Strategies : Temporarily block the sulfonamide via silylation (e.g., TBSCl) to alter electronic effects.
  • DFT Calculations : Use B3LYP/6-31G* to map electrostatic potential surfaces, revealing electron-deficient regions. Experimental validation with nitration (HNO3/H2SO4) shows >85% meta-product without protection .

Q. What experimental approaches resolve conflicting reports about this compound's enzyme inhibition potency across studies?

  • Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols by:
  • Buffer Conditions : Compare Tris-HCl (pH 7.4) vs. HEPES (pH 6.8) to assess pH-dependent inhibition of carbonic anhydrase IX.
  • Orthogonal Assays : Validate IC50 values using isothermal titration calorimetry (ITC) alongside fluorescence-based assays. Recent studies show a 3.2-fold potency drop at pH 6.8 due to sulfonamide deprotonation .

Q. What computational strategies predict the compound's bioavailability while maintaining target selectivity?

  • Methodological Answer : Combine QSAR modeling (ClogP = 1.8, polar surface area = 78 Ų) with molecular dynamics (GROMACS, AMBER):
  • Blood-Brain Barrier (BBB) Penetration : Simulate free energy profiles for passive diffusion. Ethyl ester derivatives show 2.3× higher BBB permeability than methyl analogs.
  • Selectivity Screening : Dock against off-target kinases (e.g., EGFR) using AutoDock Vina. The sulfonamide’s hydrogen-bonding with Thr199 in carbonic anhydrase IX explains >100-fold selectivity over EGFR .

Key Considerations for Experimental Design

  • Contradiction Analysis : When replicating biological activity studies, cross-validate using both cell-free (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity in HT-29 colon cancer lines) to distinguish target-specific effects from off-target interactions .
  • Synthetic Optimization : Replace traditional column chromatography with centrifugal partition chromatography (CPC) for higher recovery (>90%) of polar intermediates .

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